molecular formula C15H23ClN2O3 B2503083 Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride CAS No. 2375260-06-1

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride

Cat. No.: B2503083
CAS No.: 2375260-06-1
M. Wt: 314.81
InChI Key: GJOZFKWGJFUBEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl group, a phenylmethoxyamino group, and an azetidine ring, making it a unique molecule with interesting chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tert-butyl acrylate and phenylmethoxyamine.

  • Reaction Steps: The reaction involves the nucleophilic substitution of the acrylate group with phenylmethoxyamine, followed by the formation of the azetidine ring.

  • Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the phenylmethoxyamino group to a corresponding oxo derivative.

  • Reduction: Reduction reactions can be performed to convert the azetidine ring to a simpler amine.

  • Substitution: Substitution reactions can occur at the azetidine ring, replacing the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield phenylmethoxyamino derivatives with different oxidation states.

  • Reduction Products: Reduction can produce simpler amines or alcohols.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized azetidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The phenylmethoxyamino group can bind to enzymes or receptors, modulating their activity. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • Tert-butyl methacrylate: Similar in having a tert-butyl group but differs in the presence of the azetidine ring.

  • Phenylmethoxyamine: Similar in the phenylmethoxyamino group but lacks the azetidine ring and tert-butyl group.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxyamino)azetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZFKWGJFUBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NOCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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